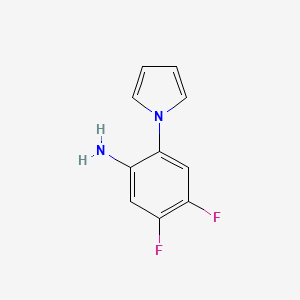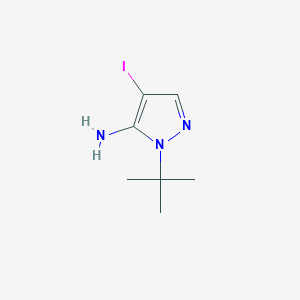
4,5-Difluor-2-(1H-pyrrol-1-yl)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline is a complex chemical compound with diverse applications in scientific research. It exhibits unique properties that make it suitable for studying various biological processes and developing innovative drug therapies. This compound is characterized by the presence of a benzenamine core substituted with two fluorine atoms and a pyrrole ring, which contribute to its distinct chemical behavior.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in probing biological pathways and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.
Mode of Action
Molecular docking investigations suggest that similar compounds bind to the active sites of dhfr and enoyl acp reductase . This binding interaction could inhibit the activity of these enzymes, leading to downstream effects on cellular metabolism.
Biochemical Pathways
Inhibition of dhfr and enoyl acp reductase can disrupt folate metabolism and fatty acid synthesis, respectively . These disruptions can lead to cell growth suppression and other downstream effects.
Result of Action
Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Vorbereitungsmethoden
The synthesis of 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4,5-difluoro-2-nitroaniline with pyrrole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Vergleich Mit ähnlichen Verbindungen
4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline can be compared with other similar compounds such as:
Benzenamine, 4-(2,5-dihydro-1H-pyrrol-3-yl)-: This compound has a similar structure but lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide:
The uniqueness of 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
4,5-difluoro-2-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATANDLOUSRZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)



![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)
![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)


![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
